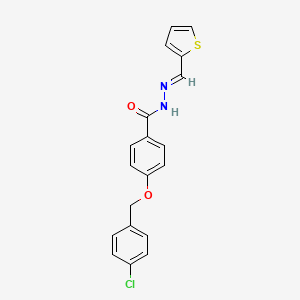![molecular formula C17H20ClNO B11998677 2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride CAS No. 85439-07-2](/img/structure/B11998677.png)
2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride is a chemical compound with the molecular formula C17H20ClNO. It is a hydrochloride salt form of a phenanthrenone derivative, which is often used in various chemical and pharmaceutical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride typically involves the reaction of 3,4-dihydro-1(2H)-phenanthrenone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrene derivatives, while reduction can produce different hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-naphthalenone hydrochloride
- 1-(dimethylamino)-3-[2-(dimethylamino)ethyl]-3-phenyl-1,3-dihydro-2H-indol-2-one hydrochloride
- 2-[(butylamino)methyl]-3,4-dihydro-1(2H)-naphthalenone hydrochloride
Uniqueness
2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenanthrenone core and dimethylamino group make it a versatile compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
85439-07-2 |
|---|---|
Fórmula molecular |
C17H20ClNO |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-3,4-dihydro-2H-phenanthren-1-one;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-18(2)11-13-8-9-15-14-6-4-3-5-12(14)7-10-16(15)17(13)19;/h3-7,10,13H,8-9,11H2,1-2H3;1H |
Clave InChI |
TXASBIGQZHYFDK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CCC2=C(C1=O)C=CC3=CC=CC=C23.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11998594.png)


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998618.png)

![1-(2-Hydroxy-1-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-1-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11998628.png)

![3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998636.png)
![Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998638.png)


![2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11998660.png)
![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)

